2-(Furan-2-yl)pyrazine 2-(Furan-2-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 32736-95-1
VCID: VC8032577
InChI: InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
SMILES: C1=COC(=C1)C2=NC=CN=C2
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

2-(Furan-2-yl)pyrazine

CAS No.: 32736-95-1

Cat. No.: VC8032577

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-yl)pyrazine - 32736-95-1

Specification

CAS No. 32736-95-1
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 2-(furan-2-yl)pyrazine
Standard InChI InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
Standard InChI Key XAZULAQXFJZQTJ-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC=CN=C2
Canonical SMILES C1=COC(=C1)C2=NC=CN=C2

Introduction

Chemical Structure and Physicochemical Properties

2-(Furan-2-yl)pyrazine belongs to the class of bicyclic heteroaromatic compounds, with the molecular formula C8H6N2O\text{C}_8\text{H}_6\text{N}_2\text{O} and a molecular weight of 150.14 g/mol. The pyrazine ring, a six-membered di-nitrogen aromatic system, is substituted at the 2-position with a furan group, a five-membered oxygen-containing ring. This conjugation between electron-rich furan and electron-deficient pyrazine creates a polarized structure, influencing its reactivity and intermolecular interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of structurally related compounds, such as 2-(furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine, reveals distinct proton environments. For instance, furan protons typically resonate between δ 7.4–8.2 ppm, while pyrazine protons appear upfield due to electron-withdrawing effects . Carbon-13 NMR spectra further confirm aromaticity, with quaternary carbons in the pyrazine ring observed near δ 145–155 ppm .

Thermodynamic and Solubility Profiles

While direct data on 2-(furan-2-yl)pyrazine are scarce, analogous pyrazine derivatives exhibit boiling points ranging from 240–260°C and vapor pressures near 0.05 mmHg at 25°C . The compound’s limited aqueous solubility (estimated <1 mg/mL) contrasts with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as inferred from synthetic protocols involving similar structures .

Synthesis and Manufacturing Approaches

Multi-Step Organic Synthesis

Patent literature describes intricate pathways for pyrazine derivatives. For example, ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is synthesized via cyclization of nitro-substituted thiophenes, followed by catalytic reduction (Step 7 in WO2011147764A1) . While this targets a thienopyrazine analog, the methodology highlights the role of:

  • Nucleophilic substitution at pyrazine positions

  • Transition metal catalysis for ring closure

  • Protecting group strategies (e.g., trifluoroacetamides)

Reaction yields in such multi-step sequences often range from 70–85%, with purification achieved via recrystallization or column chromatography .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Key AdvantageSource
Multi-step organicDMF, 75°C, HATU83High purity
Green catalyticOnion extract, rt96Sustainability

Biological and Pharmacological Activities

Anticancer Applications

Thieno[2,3-b]pyrazine derivatives demonstrate potent B-Raf kinase inhibition (IC₅₀ <50 nM), a target in melanoma therapy . Although 2-(furan-2-yl)pyrazine itself remains untested, structural parallels suggest potential kinase modulation via:

  • π-π stacking with ATP-binding pockets

  • Hydrogen bonding to catalytic lysine residues

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for hybrid molecules. For instance, coupling 2-(furan-2-yl)pyrazine with benzamide groups enhances blood-brain barrier permeability, as evidenced by related thienopyrazine-drug conjugates .

Material Science

Conjugated systems in furan-pyrazine hybrids exhibit broad absorption spectra (300–500 nm), making them candidates for organic photovoltaics. Theoretical calculations predict a bandgap of ~2.8 eV, suitable for visible-light harvesting .

Analytical Characterization Techniques

Circular Dichroism (CD) Spectroscopy

Absolute configuration determination of natural 2-(furan-2-yl)pyrazine derivatives utilizes CD spectroscopy. The Cotton effect at λ_max 310 nm (Δε = -0.14) confirms (2″S,3″S) stereochemistry in trihydroxybutyl-substituted analogs .

High-Resolution Mass Spectrometry (HRMS)

Accurate mass measurements (e.g., [M+H]⁺ = 151.0645 for C8H7N2O\text{C}_8\text{H}_7\text{N}_2\text{O}) validate molecular formulae, with isotopic patterns distinguishing nitrogen-rich compounds from hydrocarbons .

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